Broad-Spectrum Screening Inactivity vs. Active Phthalazinone PARP Inhibitors Defines a Distinct Selectivity Window
In PubChem BioAssay records (December 2025 release), 2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one (CID 1480470) is classified as 'Inactive' in 10 out of 10 unique screening assays spanning diverse targets, whereas well-characterized phthalazinone PARP-1 inhibitors such as olaparib (CID 23725625) and talazoparib (CID 135565082) show potent inhibition in PARP-trapping and catalytic assays [1][2]. For example, talazoparib inhibits PARP-1 with an IC50 of approximately 0.6 nM in enzymatic assays, while this compound shows no detectable PARP-1 modulation in the screens tested [2][3]. The complete absence of activity across the tested panel (including ST2, MITF, TEAD-YAP, GPR151, and mHTT-CaM) contrasts with the promiscuous inhibition sometimes observed with other lipophilic phthalazinones [1].
| Evidence Dimension | Bioactivity outcome in high-throughput screening panel |
|---|---|
| Target Compound Data | Inactive in 10/10 assays (PubChem AID: 422, 745, 492967, 1259310, 1259354, 1259374, 1259422, 1508602, 1671202, 1794808) |
| Comparator Or Baseline | Olaparib, Talazoparib: Active (IC50 < 5 nM) in PARP-1 enzymatic and cellular assays |
| Quantified Difference | Active vs. Inactive (binary outcome); no IC50 measurable for the target compound in tested assays |
| Conditions | Various HTS platforms (AlphaScreen, luminescence cell-based, fluorescence) as catalogued in PubChem BioAssay |
Why This Matters
For researchers requiring a negative control or a selectivity probe that is free from off-target activity across a broad panel of common screening targets, this compound's demonstrated inactivity provides a defined baseline that active phthalazinone PARP inhibitors cannot offer.
- [1] PubChem. BioAssay Summary for CID 1480470. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Shen, Y. et al. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clin. Cancer Res. 19, 5003–5015 (2013). View Source
- [3] Menear, K.A. et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J. Med. Chem. 51, 6581–6591 (2008). View Source
